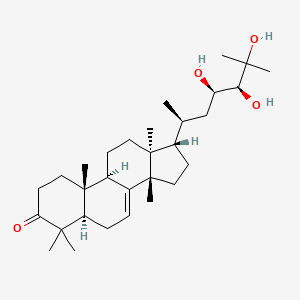

![molecular formula C20H26O4 B1180469 (1R,2R,4S,9R,10S,13S,16R)-2,16-Dihydroxy-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadec-7-ene-6,15-dione CAS No. 122717-54-8](/img/structure/B1180469.png)

(1R,2R,4S,9R,10S,13S,16R)-2,16-Dihydroxy-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadec-7-ene-6,15-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves multiple steps, including Diels–Alder reactions, Schiff base formation, and various reductions or oxidations. For example, Schiff bases derived from similarly structured compounds have been synthesized for their antibacterial activities, indicating the multifaceted approach needed for such molecules (Li et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds closely related to the query compound has been detailed through various analytical methods, including X-ray crystallography and NMR spectroscopy. These analyses provide insights into the conformational and stereochemical aspects of the molecules (Gainsford et al., 1995).

Chemical Reactions and Properties

The chemical reactivity of similar compounds encompasses a range of reactions, including but not limited to, Diels-Alder reactions, Schiff base reactions, and photochemical processes. These reactions can significantly alter the molecular structure and, consequently, the physical and chemical properties of the compounds (Yang et al., 2003).

Physical Properties Analysis

The physical properties of these complex molecules, such as melting points and solubility, can be influenced by their molecular structure. Detailed studies, including spectral analysis and molecular modeling, contribute to understanding these properties in depth (Shukla et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are crucial for understanding the potential applications and handling of these compounds. Studies on similar molecules have shed light on their reactivity patterns, bonding characteristics, and interaction with various reagents, providing valuable information for further chemical manipulations (Wrackmeyer et al., 2002).

Applications De Recherche Scientifique

Ionic Liquids and Solvent Applications

Research on ionic liquids, such as 1-butyl-3-methylimidazolium dicyanamide, focuses on their properties and applications as solvents for separation processes. Ionic liquids are studied for their ability to separate alkenes from alkanes due to their unique solvation properties, which can be crucial for chemical processing and purification techniques (Domańska, Wlazło, & Karpińska, 2016).

Biological Activities and Pharmaceutical Applications

Compounds like Astaxanthin and Curcumin are studied extensively for their biological activities, including antioxidant, anticancer, and anti-inflammatory properties. Such research underscores the importance of natural and synthetic compounds in developing dietary supplements and therapeutic agents (Ambati, Phang, Sarada, & Ravishankar, 2014).

Catalytic Reactions and Synthesis

Studies on catalytic processes, like the non-enzymatic kinetic resolution, highlight the development of chiral catalysts for asymmetric reactions. This research is fundamental in synthetic organic chemistry for producing enantiomerically pure compounds, which are critical in pharmaceuticals (Pellissier, 2011).

Agricultural and Food Science

Research on compounds like 1-methylcyclopropene (1-MCP) investigates their role in inhibiting ethylene perception, which is significant in extending the shelf life of fruits and vegetables. This type of research is crucial for agricultural science, focusing on post-harvest technologies to maintain food quality (Blankenship & Dole, 2003).

Environmental Applications

Studies on brominated flame retardants and their occurrence in the environment address the need for understanding the environmental impact of these chemicals. Such research is essential for developing safer chemical formulations and regulations to protect environmental and human health (Zuiderveen, Slootweg, & de Boer, 2020).

Hydrogen Storage and Energy

Research on organic compounds as hydrogen carriers explores the feasibility of using such materials for energy storage, highlighting the importance of this research in developing sustainable energy solutions (Bourane, Elanany, Pham, & Katikaneni, 2016).

Mécanisme D'action

Mode of Action

It is known that the compound’s intricate cagelike framework was assembled through several key transformations, including an oxidative dearomatization/diels–alder (od/da) cycloaddition sequence, a tandem alkene cleavage/mannich cyclization, a robinson‐type annulation, and an intramolecular aldol reaction .

Biochemical Pathways

These compounds have been found to possess interesting bioactivities, ranging from antitumor, antifungal, and antibacterial to anti-inflammatory activities .

Pharmacokinetics

It is known that the compound has a molecular weight of 33042 .

Result of Action

It is known that the compound is a natural diterpenoid found in the herbs of rabdosia bulleyana .

Action Environment

It is known that the compound is stable in powder form at -20°c for 3 years and in solvent at -80°c for 6 months .

Propriétés

IUPAC Name |

(1R,2R,4S,9R,10S,13S,16R)-2,16-dihydroxy-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadec-7-ene-6,15-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O4/c1-10-11-5-6-12-19(4)8-7-14(21)18(2,3)13(19)9-15(22)20(12,16(10)23)17(11)24/h7-8,11-13,15,17,22,24H,1,5-6,9H2,2-4H3/t11-,12-,13+,15+,17+,19-,20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNTXARLHZHVLRV-MJTHGBBVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC(C34C(C2(C=CC1=O)C)CCC(C3O)C(=C)C4=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12C=CC(=O)C([C@H]1C[C@H]([C@]34[C@H]2CC[C@H]([C@H]3O)C(=C)C4=O)O)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

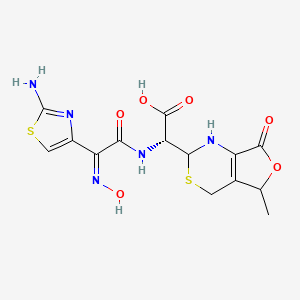

![3-(1-benzofuran-2-yl)-6-(1-phenoxypropyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/no-structure.png)